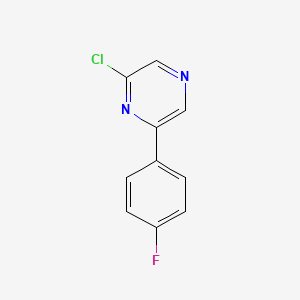
2-Chloro-6-(4-fluorophenyl)pyrazine
描述
“2-Chloro-6-(4-fluorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6ClFN2 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been achieved by single-step chemical synthesis. The yield of the compound was obtained in good yield, and purity was found to be over 99% by HPLC. The synthesized compound was characterized using FT-IR and NMR techniques .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(4-fluorophenyl)pyrazine” consists of a pyrazine ring with a chlorine atom at the 2nd position and a 4-fluorophenyl group at the 6th position .
科学研究应用
-
- Pyrazine derivatives are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- The synthetic approaches applied in preparing these pharmacologically active decorated diazines include cross-coupling of bis (pinacolato) diboron (B2pin2) with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl2·DCM, KOAc, dioxane, 100°C, 3.5 h .
- The results of these applications are diverse, depending on the specific derivative and its intended use. For example, some pyrimidine-based drugs are well-established treatments for leukemia .
-
Fluorescent Materials for OLEDs
- Pyrido[2,3-b]pyrazine-based fluorescent materials have been used for high-performance OLEDs .
- A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized .
- The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
-
Organic Light Emitting Diodes (OLEDs)
- Pyrido[2,3-b]pyrazine-based fluorescent materials have been used for high-performance OLEDs .
- A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized .
- The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
未来方向
Pyrazole and its derivatives, including “2-Chloro-6-(4-fluorophenyl)pyrazine”, are considered pharmacologically important active scaffolds. They have attracted the attention of many researchers to study their skeleton chemically and biologically . Future research could focus on exploring the diverse therapeutic potential of these compounds, especially their antitumor activity .
属性
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFEOIGFLYWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-fluorophenyl)pyrazine | |
CAS RN |
1273550-42-7 | |
| Record name | 2-chloro-6-(4-fluorophenyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

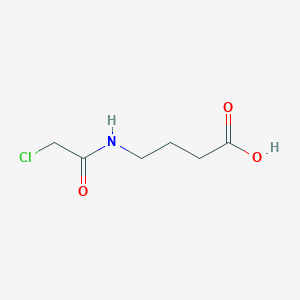
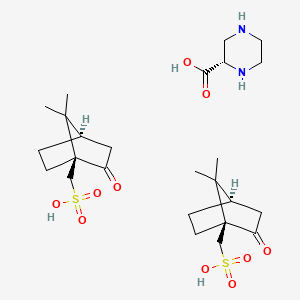
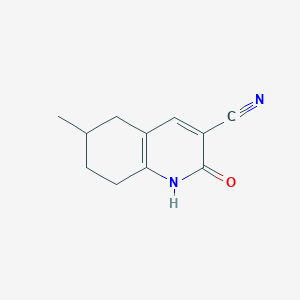

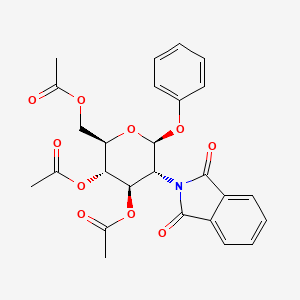



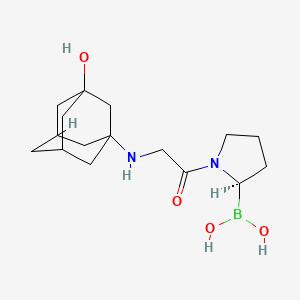
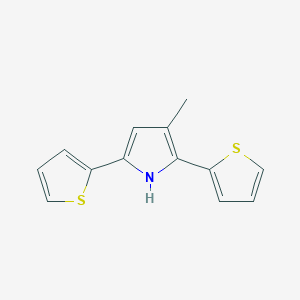
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)
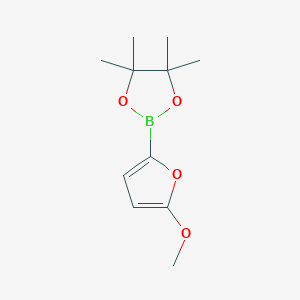
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
